molecular formula C14H14O3 B11788950 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde

Cat. No.: B11788950
M. Wt: 230.26 g/mol
InChI Key: WAGLHXVGMZVDND-UHFFFAOYSA-N
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Description

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is a heterocyclic compound with the molecular formula C14H14O3. It is a furan derivative, characterized by the presence of a furan ring substituted with a 2,3-dimethylphenoxy methyl group and an aldehyde group at the 2-position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid. This reaction is typically carried out under reflux conditions, resulting in good to high yields .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high purity and yield. Companies like ChemScene and Amadis provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

Scientific Research Applications

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a 2,3-dimethylphenoxy methyl group and an aldehyde group makes it a versatile building block in organic synthesis and a valuable compound in scientific research .

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C14H14O3/c1-10-4-3-5-14(11(10)2)16-9-13-7-6-12(8-15)17-13/h3-8H,9H2,1-2H3

InChI Key

WAGLHXVGMZVDND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C(O2)C=O)C

Origin of Product

United States

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